

An In-Depth Technical Guide to 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one

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Compound of Interest

Compound Name:	3-((Benzyl)oxy)methyl)cyclobutanone
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Topic: IUPAC Name for C₁₂H₁₄O₂ Cyclobutanone Derivative: A Technical Guide to 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclobutane and cyclobutanone derivatives have garnered significant interest in medicinal chemistry due to their unique conformational constraints and synthetic versatility.^{[1][2]} The strained four-membered ring can serve as a rigid scaffold for presenting pharmacophoric groups in a well-defined spatial orientation, making these motifs valuable in the design of novel therapeutics. This guide focuses on a specific C₁₂H₁₄O₂ cyclobutanone derivative, 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one, a compound of interest for its potential applications in drug discovery, particularly in oncology. We will provide its IUPAC name, detail a plausible synthetic route with experimental protocols, present physicochemical and biological data, and illustrate a relevant biological signaling pathway.

Compound Identification and Properties

The chemical structure of the C₁₂H₁₄O₂ cyclobutanone derivative is presented below:

IUPAC Name: 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one

Physicochemical Properties

The following table summarizes the predicted and experimental physicochemical properties of 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one and its parent compound, 3-phenylcyclobutan-1-one.

Property	3-(2-methoxyethyl)-3-phenylcyclobutan-1-one	3-phenylcyclobutan-1-one
Molecular Formula	C ₁₂ H ₁₄ O ₂	C ₁₀ H ₁₀ O ^[3]
Molecular Weight	190.24 g/mol	146.19 g/mol ^[3]
Appearance	Colorless to pale yellow oil	Solid
Boiling Point	Predicted: ~310-330 °C at 760 mmHg	Not available
Melting Point	Not available	Not available
Refractive Index	Predicted: ~1.53	n _{20/D} 1.544
CAS Number	Not available	52784-31-3 ^[3]

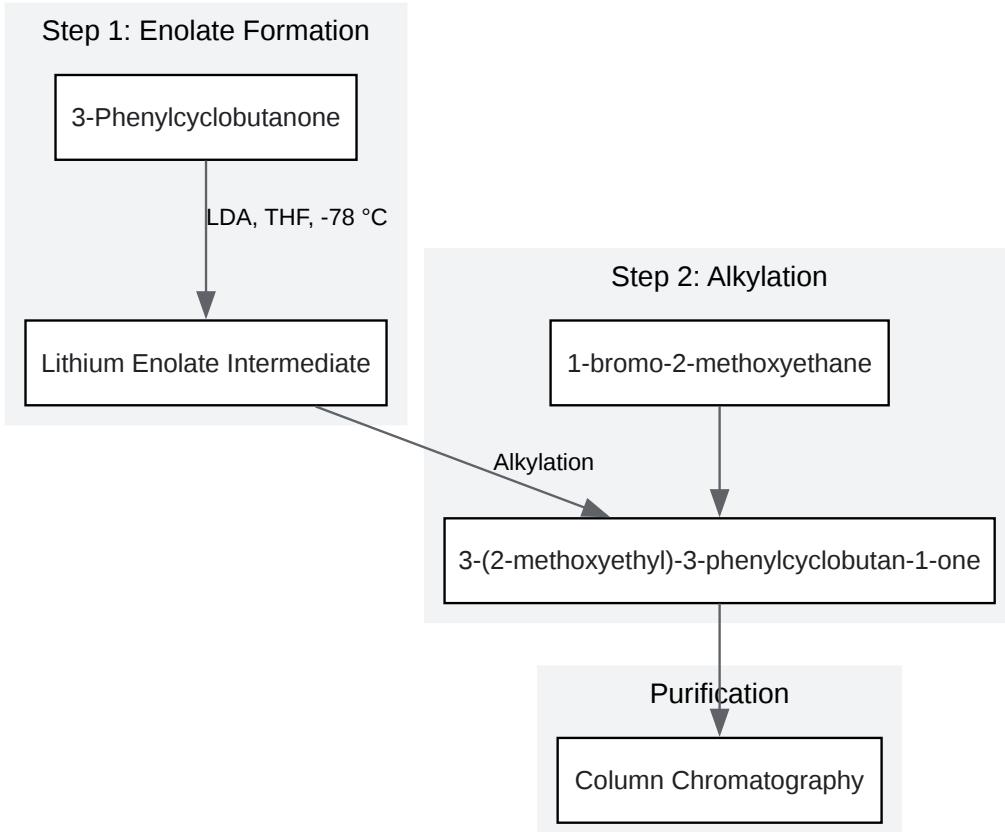
Synthesis and Experimental Protocols

The synthesis of 3-substituted cyclobutanones can be achieved through various methods, including [2+2] cycloadditions and ring expansions.^{[1][2]} A common and effective strategy for preparing 3-substituted cyclobutanones involves the alkylation of an enolate or a related equivalent derived from a pre-existing cyclobutanone.

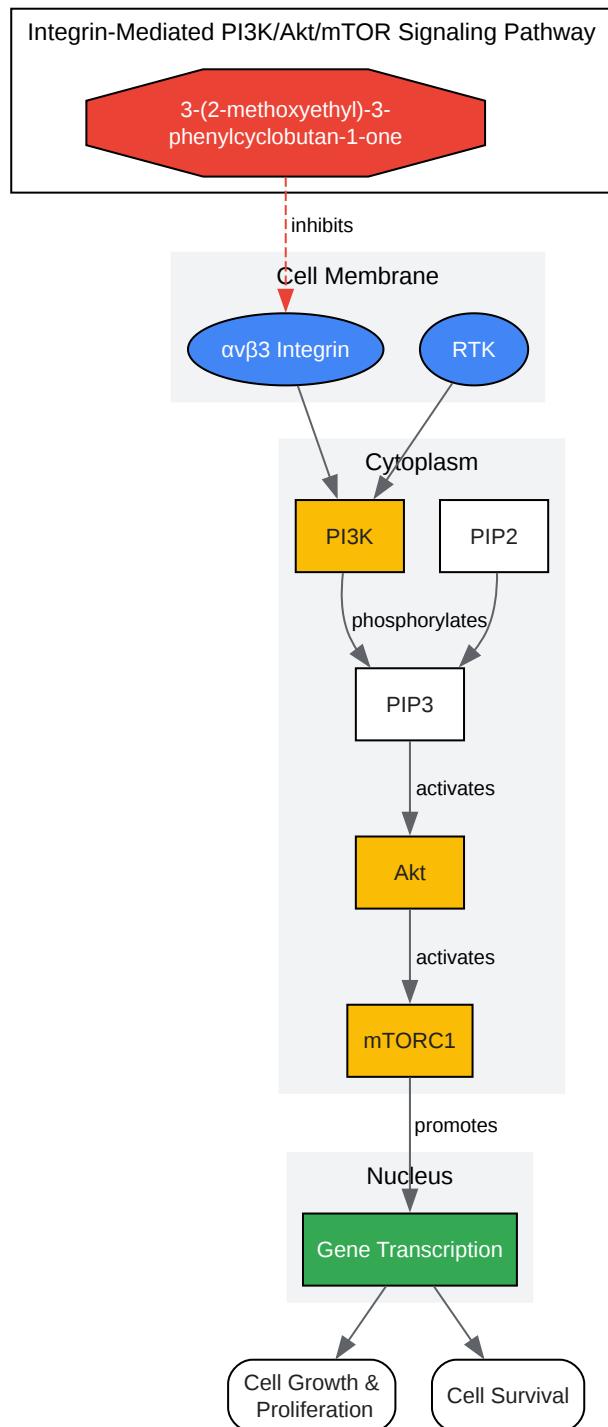
Synthetic Workflow

The proposed synthesis of 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one proceeds via a two-step sequence starting from 3-phenylcyclobutanone. The workflow is illustrated in the diagram below.

Synthesis Workflow for 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one



Integrin-Mediated PI3K/Akt/mTOR Signaling Pathway

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References

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